Regulatory Identity and Classification as a Critical Pharmacopeial Impurity Standard
7-Bromo Epinastine is specifically designated as Epinastine Hydrochloride Impurity B by the European Pharmacopoeia (EP) and is listed under UNII 0UEF411R2M in the FDA Substance Registration System [1]. This regulatory classification differentiates it from the parent drug Epinastine (API) and other related impurities (e.g., Epinastine EP Impurity A, CAS 706753-75-5) [2]. The official naming and identification protocols are essential for complying with the ICH Q3A guidelines on impurities in new drug substances.
| Evidence Dimension | Regulatory Classification |
|---|---|
| Target Compound Data | Epinastine Hydrochloride Impurity B |
| Comparator Or Baseline | Epinastine (Active Pharmaceutical Ingredient) |
| Quantified Difference | Designated as a related substance/impurity vs. the main API |
| Conditions | Regulatory context as defined by European Pharmacopoeia (EP) and US FDA SRS |
Why This Matters
This explicit regulatory identity dictates its exclusive use as an analytical reference standard for quality control, making it non-interchangeable with the API or other impurities for method development, validation, and release testing.
- [1] NCATS Inxight Drugs. 7-BROMO EPINASTINE. UNII: 0UEF411R2M. View Source
- [2] Pharmaffiliates. Epinastine Hydrochloride - Impurity B. Catalogue No.: PA 05 65020. View Source
